

initial studies on lotilaner's efficacy against fleas and ticks

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Compound of Interest

Compound Name: Lotilaner

Cat. No.: B608639

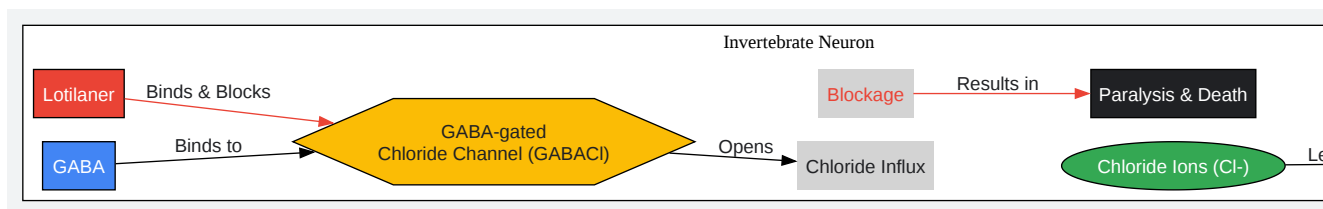
[Get Quote](#)An In-depth Technical Guide on the Core Initial Studies of **Lotilaner**'s Efficacy Against Fleas and Ticks

Introduction

Lotilaner is a novel ectoparasiticide belonging to the isoxazoline class of compounds, developed for the treatment of flea and tick infestations in dogs enantiomer, it is formulated in flavored chewable tablets (Credelio™).[1] Preclinical studies have demonstrated that **lotilaner**, when administered oral fleas and ticks, with sustained killing activity for at least one month, alongside a wide margin of safety.[3][4] This technical guide provides a comprehensive overview of the studies that established the efficacy and core pharmacological properties of **lotilaner**.

Mechanism of Action

Lotilaner is a potent non-competitive antagonist of γ-aminobutyric acid (GABA)-gated chloride channels (GABACl) in invertebrates.[5] This antagonism blocks neuronal signals, leading to paralysis and rapid death of fleas and ticks.[6][7] The action of **lotilaner** is specific to arthropods, as it does not significantly affect mammals, ensuring a high safety profile for the treated animals.[5][6] It is suggested that **lotilaner** may migrate within the pore of the GABACl to stabilize the channel. Studies have shown no cross-resistance with dieldrin or fipronil resistance mutations, indicating a potentially different binding site from other GABACl antagonists.

[Click to download full resolution via product page](#)Caption: **Lotilaner**'s antagonistic action on invertebrate GABA-gated chloride channels.

Pharmacokinetics

Following oral administration, **lotilaner** is readily absorbed, with peak blood concentrations reached within two hours in fed dogs and four hours in cats. It is excreted in feces approximately 30.7 days in dogs and 33.6 days in cats.[1][8] Food significantly enhances the absorption, leading to an oral bioavailability of over 80% that effective blood concentrations are maintained for the entire dosing interval.[7]

Parameter	Dogs (Fed)	Cats (Fed)
Tmax (Time to Peak Concentration)	2 hours[1]	4 hours[8]
Terminal Half-life (T _{1/2})	30.7 days[1]	33.6 days[8]
Bioavailability	>80%[1]	-
Clearance	0.18 L/kg/day[1]	0.13 L/kg/day[8]
Volume of Distribution (V _z)	6.35 L/kg[1]	5.34 L/kg[8]

Efficacy Against Fleas (*Ctenocephalides felis*)

Initial studies demonstrated **lotilaner**'s rapid onset of action and sustained efficacy against fleas.

Speed of Kill Studies

Laboratory studies were conducted to determine how quickly **lotilaner** kills existing flea infestations.

Experimental Protocol:

- Subjects: Healthy Beagle dogs were used in these studies.[\[9\]](#)[\[10\]](#)
- Acclimation and Infestation: Dogs were acclimated and then infested with adult *Ctenocephalides felis*.[\[10\]](#)
- Treatment: A treatment group received **lotilaner** orally at the minimum recommended dose of 20 mg/kg, while a control group remained untreated.[\[10\]](#)
- Flea Counts: Whole-body flea counts were performed at specific time points post-treatment (e.g., 30 minutes, 1, 2, 4, 8, and 12 hours) to assess the efficacy.[\[10\]](#)
- Efficacy Calculation: Efficacy was calculated by comparing the mean flea counts in the treated group to the control group.[\[10\]](#)

Results: **Lotilaner** began to kill fleas within 2 hours of administration, achieving 99.6% efficacy within 8 hours.[\[9\]](#)[\[10\]](#) Against subsequent re-infestation, flea counts remained above 97%, and at 12 hours, it was 100%.[\[9\]](#)

Time Post-Treatment (Day 0)	Geometric Mean Flea Reduction (%)
2 Hours	64.0% [9] [10]
4 Hours	89.9% [9]
8 Hours	99.6% [9] [10]
12 Hours	100% [9]

Field Efficacy Studies

Field studies were designed to evaluate the effectiveness of **lotilaner** in a real-world setting in client-owned dogs.

Experimental Protocol:

- Enrollment: Households with dogs having at least 10 fleas were enrolled.[\[3\]](#)[\[11\]](#)
- Randomization: Households were randomized to treat their dogs with either **lotilaner** (minimum dose of 20 mg/kg) or a control product (e.g., afoxolaner).[\[3\]](#)[\[11\]](#)
- Administration: Owners administered the treatments on Days 0, 30, and 60.[\[3\]](#)[\[11\]](#)
- Flea Counts: Flea counts were performed on the primary dog in each household on Days 30, 60, and 90.[\[3\]](#)[\[11\]](#)
- Assessment: The percentage reduction in flea counts from baseline was the primary measure of efficacy. Signs of flea allergy dermatitis (FAD) were monitored.[\[3\]](#)[\[11\]](#)

Results: A single administration of **lotilaner** was over 99% effective in reducing mean flea counts within 30 days.[\[3\]](#)[\[4\]](#) Three consecutive monthly treatments maintained flea-free status. By day 90, 100% of **lotilaner**-treated dogs were flea-free.[\[3\]](#)

Day of Assessment	Geometric Mean Flea Count Reduction (%)
Day 30	99.3% ^[3] ^[11]
Day 60	99.9% ^[3] ^[11]
Day 90	100% ^[3] ^[11]

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Caption: Generalized workflow for a laboratory flea efficacy and speed of kill study.

Efficacy Against Ticks

Initial studies also confirmed **lotilaner**'s high efficacy against a broad range of tick species.

Laboratory Efficacy Studies

Controlled laboratory studies evaluated the efficacy of **lotilaner** against induced infestations of various tick species.

Experimental Protocol:

- Subjects: Purpose-bred dogs or cats were used.
- Infestation: Animals were infested with specific tick species (e.g., *Ixodes ricinus*, *Rhipicephalus sanguineus*, *Dermacentor reticulatus*, *Amblyomma*
- Treatment: Animals were treated with a single oral dose of **lotilaner** at the recommended minimum dose (20 mg/kg for dogs, 6 mg/kg for cats).^[8]^[1]
- Tick Counts: Ticks were counted at 24 and 48 hours after treatment and after subsequent re-infestations to determine the efficacy.^[12]

Results: **Lotilaner** demonstrated high efficacy against key European and North American tick species.^[12] For *I. ricinus*, ticks present at the time of treatment.^[12] Efficacy against the three dominant European tick species was shown to be at least 95% through 35 days after treatment.^[13]

Field Efficacy Studies

A multi-center field study was conducted across Europe to assess efficacy against natural tick infestations.

Experimental Protocol:

- Enrollment: Client-owned dogs with existing tick infestations were enrolled in Germany, Hungary, and Portugal.^[13]
- Randomization: Dogs were randomized to receive monthly treatments of either **lotilaner** or a fipronil/(S)-methoprene (FSM) topical solution.^[13]
- Tick Counts: Live, attached ticks were counted on Days 7, 14, 28, 42, 56, 70, and 84.^[13]
- Efficacy Calculation: Efficacy was based on the percent reduction in geometric mean tick counts from baseline.^[13]

Results: **Lotilaner** was highly effective, with a greater than 98% reduction in live ticks from the first assessment on Day 7 through Day 56.^[13] By Day 84, dogs treated with **lotilaner** were free of ticks.^[13]

Day of Assessment	Geometric Mean Tick Count Reduction (%)
Day 7	>98% ^[13]
Day 56	>98% ^[13]
Day 70	100% ^[13]
Day 84	100% ^[13]

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}
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Caption: Generalized workflow for a field study on tick efficacy.

Safety Studies

The safety of **lotilaner** has been demonstrated in comprehensive studies. In healthy Beagle puppies starting at 8 weeks of age, **lotilaner** was administered for 12 months at one, three, and five times the maximum recommended dose.^[14] No treatment-related adverse effects were observed on body weight, food intake, neurological, and electrocardiographic examinations.^[14] Similarly, a study in 8-week-old kittens administering up to five times the maximum recommended dose for 12 months found that **lotilaner** was well-tolerated.^[2]

Conclusion

The initial studies on **lotilaner** firmly established its profile as a fast-acting, effective, and safe oral ectoparasiticide for dogs and cats. Its mechanism of action against the nervous systems of fleas and ticks. Pharmacokinetic data confirm rapid absorption and a long half-life, supporting a convenient dosing regimen. Studies, in both controlled laboratory and real-world field settings, have consistently demonstrated that **lotilaner** provides rapid and sustained killing of flea and tick species, significantly reducing infestations and improving clinical signs of flea allergy dermatitis. These foundational studies underscore the value of **lotilaner** as a common ectoparasite in companion animals.^[2]

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